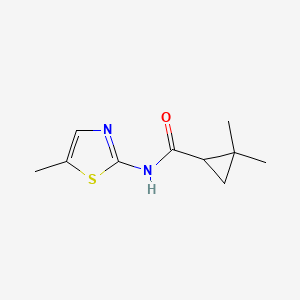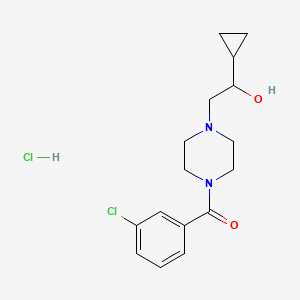![molecular formula C19H16ClN5O3 B2506829 6-[(3-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 893941-44-1](/img/structure/B2506829.png)
6-[(3-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(3-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C19H16ClN5O3 and its molecular weight is 397.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Novel Compounds
Researchers have developed methods for synthesizing a variety of novel compounds, including pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and pyrimido[1,6-b]-[1,2,4]triazine derivatives. These compounds have been synthesized via reactions involving specific precursors, demonstrating the versatility of triazolopyrimidines in the synthesis of heterocyclic compounds with potential antimicrobial activities (El-Agrody et al., 2001).
Antimicrobial Activity
Several studies have focused on evaluating the antimicrobial efficacy of derivatives synthesized from triazolopyrimidines. For instance, compounds with triazolopyrimidine cores have shown substantial antibacterial activity against various bacterial strains, indicating their potential as antibacterial agents. This includes research on compounds that have demonstrated higher antibacterial activity than some commercial antibiotics against specific bacterial strains (Prakash et al., 2004), (Kumar et al., 2009).
Anticancer and Antitumor Activity
Research on triazolopyrimidine derivatives has also extended to the exploration of their anticancer and antitumor properties. Studies have shown that specific derivatives exhibit inhibitory effects on the growth of a wide range of cancer cell lines, indicating their potential in cancer therapy. This includes work on compounds that have demonstrated inhibitory effects at concentrations as low as 10(-7)M against certain cancer cell lines, highlighting their potency as antitumor agents (Hafez & El-Gazzar, 2009).
Antimalarial Effects
The antimalarial effects of triazolopyrimidine derivatives have been investigated, with some compounds showing activity against Plasmodium berghei in mice. This suggests the potential of triazolopyrimidines in the development of new antimalarial agents (Werbel et al., 1973).
Crystal Structure Analysis
There's also research dedicated to the crystal structure analysis of triazolopyrimidine derivatives, which is crucial for understanding their chemical behavior and interaction potential. This includes studies that have elucidated the crystal structures of these compounds, aiding in the development of more effective and targeted pharmaceutical agents (Jiu-fu et al., 2015).
作用機序
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of triazolopyrimidines, a group of heterocyclic compounds that have shown a wide range of biological activities . .
Mode of Action
Other compounds in the triazolopyrimidine class have been shown to interact with various enzymes and receptors, leading to a variety of biological effects .
Biochemical Pathways
Triazolopyrimidines have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways
Result of Action
Compounds in the triazolopyrimidine class have been associated with a variety of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
6-[(3-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to bind with enzymes such as cytochrome P450, influencing their activity and thereby affecting metabolic pathways. Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their function and leading to various downstream effects .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. This compound can alter gene expression, leading to changes in cellular metabolism and function. For instance, it has been found to upregulate the expression of certain genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with oxidative damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the context. Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects, such as enhancing antioxidant defenses and reducing inflammation. At higher doses, it can cause toxic effects, including liver damage and oxidative stress. These findings highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates. This compound can also affect metabolic flux, leading to changes in the levels of key metabolites. For example, it has been shown to increase the production of reactive oxygen species, which can have both beneficial and detrimental effects on cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its effects. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for binding proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity. It has been found to localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound can undergo post-translational modifications that direct it to specific organelles, further modulating its activity and function .
特性
IUPAC Name |
6-[(3-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O3/c1-27-15-7-6-14(9-16(15)28-2)25-18-17(22-23-25)19(26)24(11-21-18)10-12-4-3-5-13(20)8-12/h3-9,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTYEZNNRLVNPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)Cl)N=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-iodothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2506746.png)
![3-[(4-chlorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2506748.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2506750.png)
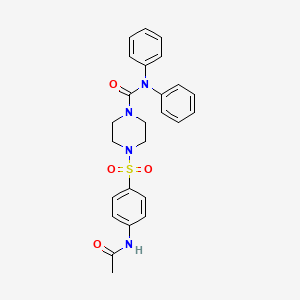
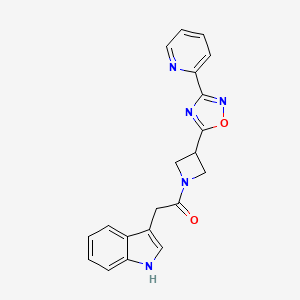
![1-[(3-methoxyphenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one](/img/structure/B2506755.png)

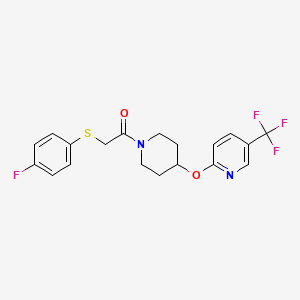
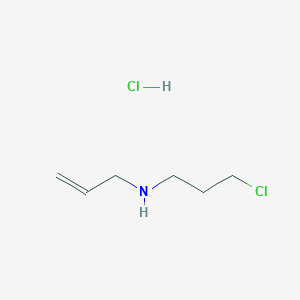
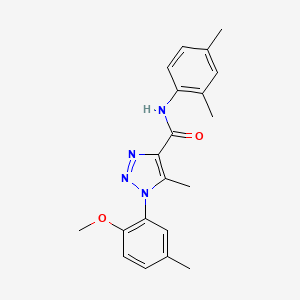
![2-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B2506765.png)

